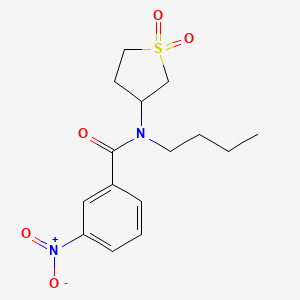

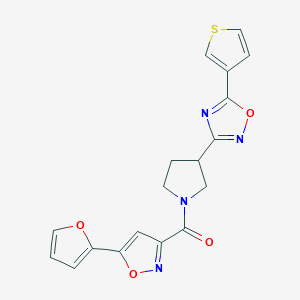

(Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

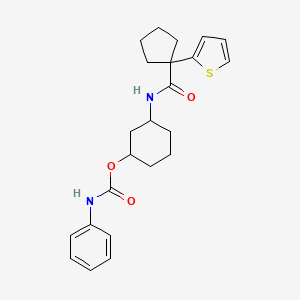

The compound is a pyridazinone derivative with a hydrazinyl group and a hydroxybenzylidene moiety. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The hydrazinyl group and the hydroxybenzylidene moiety could potentially contribute to the reactivity of the compound.

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the pyridazinone ring and the benzylidene moiety. The presence of the nitrogen atoms in the ring and the hydroxy group could potentially form hydrogen bonds, influencing its physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the hydrazinyl group and the hydroxybenzylidene moiety. These functional groups are often involved in various chemical reactions, including condensation and redox reactions .Applications De Recherche Scientifique

NMR Spectroscopy and Structural Characterization

- A study by Sinkkonen et al. (2002) explored the synthesis and properties of hydrazino derivatives related to the compound , utilizing 1H and 13C NMR spectroscopy. This research highlighted the compound's complex behavior, including ring-chain tautomerism and cis-trans isomerism, which are crucial for understanding its chemical properties and potential applications in materials science and drug design (Sinkkonen et al., 2002).

Metal Complex Formation and Crystal Structure

- Khan et al. (2018) synthesized complexes of the compound with Co(II), Fe(III), Cu(II), and Zn(II). The crystal structure and chelating behavior of these complexes were studied, revealing potential applications in coordination chemistry and the development of new materials (Khan et al., 2018).

Drug Release and Cytotoxicity

- Research by Kandile et al. (2020) focused on the synthesis of a hydrazinocurcumin derivative and its incorporation into various nanoparticles for controlled drug release. The cytotoxic effects against cancer cell lines suggest its potential in pharmaceutical applications and targeted cancer therapy (Kandile et al., 2020).

Biological Activity

- Several studies have synthesized derivatives of the compound and evaluated their antimicrobial and antifungal activities. For instance, Maddila et al. (2016) synthesized benzothiazole pyrimidine derivatives showing significant antibacterial and antifungal properties, indicating the compound's potential as a scaffold for developing new antimicrobial agents (Maddila et al., 2016).

Antiglaucoma Activity

- Yeni̇kaya et al. (2010) explored the synthesis of a novel proton transfer compound and a mixed-ligand Zn(II) complex derived from the compound, showing potential antiglaucoma activity. This highlights its applicability in medicinal chemistry, specifically in developing treatments for eye conditions (Yeni̇kaya et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

5-chloro-4-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O2/c12-10-8(6-14-16-11(10)18)15-13-5-7-3-1-2-4-9(7)17/h1-6,17H,(H2,15,16,18)/b13-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLSAEPFORCHOK-ACAGNQJTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=C(C(=O)NN=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\NC2=C(C(=O)NN=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2711756.png)

![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-fluorophenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2711758.png)

![N-(1-cyanocyclohexyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2711762.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2711770.png)